1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide
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Overview
Description
1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the sulfonyl group: This step involves sulfonylation reactions using reagents like sulfonyl chlorides.
Carboxamide formation: This involves the reaction of the piperidine derivative with a carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Specific details would depend on the exact industrial protocols used.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of sulfoxides or sulfones.
Reduction: This can reduce the sulfonyl group to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could yield sulfides.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biological pathways and mechanisms.
Medicine: Potential use in the development of new pharmaceuticals.
Industry: As a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,5-Dimethoxyphenyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide
- 1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-ethoxypropan-2-YL)piperidine-3-carboxamide
Uniqueness
1-(2,5-Dimethoxybenzenesulfonyl)-N-(1-methoxypropan-2-YL)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which can confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H28N2O6S |
---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
1-(2,5-dimethoxyphenyl)sulfonyl-N-(1-methoxypropan-2-yl)piperidine-3-carboxamide |
InChI |
InChI=1S/C18H28N2O6S/c1-13(12-24-2)19-18(21)14-6-5-9-20(11-14)27(22,23)17-10-15(25-3)7-8-16(17)26-4/h7-8,10,13-14H,5-6,9,11-12H2,1-4H3,(H,19,21) |
InChI Key |
GMMXEORYQLGQFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC(=O)C1CCCN(C1)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Origin of Product |
United States |
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